2-Bromo-3-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUWTNXYMTPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805474-26-3 | |
| Record name | 2-Bromo-3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3-(trifluoromethoxy)aniline chemical structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Bromo-3-(trifluoromethoxy)aniline
Executive Summary
This compound (CAS: 1805474-26-3) is a highly specialized organofluorine building block used in the synthesis of advanced agrochemicals and pharmaceuticals. It is defined by a "1,2,3-trisubstituted" benzene core, where the steric crowding of the bromine atom—sandwiched between the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups—imparts unique reactivity and conformational properties.
This scaffold is prized in medicinal chemistry for two reasons:
-
The -OCF₃ Group: Acts as a "super-halogen" bioisostere, significantly increasing lipophilicity (LogP) and metabolic stability without the high reactivity of a standard acyl chloride or aldehyde.
-
Orthogonal Reactivity: The presence of an oxidative handle (Br) and a nucleophilic handle (NH₂) allows for rapid heterocycle formation (e.g., benzoxazoles, indoles) or sequential cross-coupling reactions.
Physicochemical Profile
The molecule exhibits a distinct electronic profile due to the combined inductive effects of the electron-withdrawing -OCF₃ and -Br substituents on the aniline ring.
| Property | Value / Description | Significance |
| CAS Number | 1805474-26-3 | Unique identifier (distinct from the 4-bromo isomer). |
| Molecular Formula | C₇H₅BrF₃NO | -- |
| Molecular Weight | 256.02 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Predicted LogP | ~3.1 - 3.5 | High lipophilicity aids membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Significantly less basic than aniline (pKa 4.6) due to -I effect of OCF₃/Br. |
| H-Bond Donors | 1 (NH₂) | Key for receptor binding interactions. |
| H-Bond Acceptors | 3 (N, O, F) | The -OCF₃ oxygen is a weak acceptor; F atoms are poor acceptors. |
Strategic Synthesis: Overcoming Regioselectivity Challenges
Direct bromination of 3-(trifluoromethoxy)aniline typically yields the 4-bromo or 6-bromo isomers due to steric hindrance at the 2-position. Therefore, the synthesis of the 2-bromo isomer requires a Directed Ortho Lithiation (DoL) strategy or a Nitro-Reduction route to ensure regiochemical fidelity.
Method A: Directed Ortho Lithiation (High Precision)
This method utilizes the "Cooperative Directing Effect" where a protecting group on the amine and the -OCF₃ group both direct the metalation to the crowded 2-position.
Protocol:
-
Protection: React 3-(trifluoromethoxy)aniline with Pivaloyl chloride to form the amide.
-
Lithiation: Treat with n-BuLi (2.2 eq) at -78°C. The Lithium coordinates between the Amide oxygen and the -OCF₃ oxygen.
-
Bromination: Quench the lithiated species with CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane.
-
Deprotection: Acidic hydrolysis (HCl/EtOH) to restore the free amine.
Caption: Figure 1. Directed Ortho Lithiation strategy to achieve the sterically congested 1,2,3-substitution pattern.
Method B: Nitro-Reduction (Scalable)
For larger batches, reducing the corresponding nitro-arene is preferred to avoid cryogenic conditions.
-
Precursor: 2-Bromo-1-nitro-3-(trifluoromethoxy)benzene.
-
Reagent: Iron powder (Fe) in Acetic Acid (AcOH) or Ethanol/NH₄Cl.
-
Note: Avoid catalytic hydrogenation (H₂/Pd), as it may cause hydrodehalogenation (loss of the Bromine).
Reactivity & Functionalization
The molecule serves as a divergent intermediate. The Bromine atom is activated for metal-catalyzed cross-coupling, while the Amine is available for nucleophilic attack.
Key Transformations:
-
Suzuki-Miyaura Coupling: The Br atom reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to form biaryls.
-
Buchwald-Hartwig Amination: The NH₂ group can be coupled with aryl halides, or the Br group can be coupled with amines, depending on catalyst choice.
-
Heterocyclization: Condensation with aldehydes or carboxylic acids yields 7-(trifluoromethoxy)benzimidazoles or benzoxazoles , scaffolds common in kinase inhibitors.
Caption: Figure 2.[1][2] Divergent synthetic pathways utilizing the orthogonal functional handles of the core scaffold.
Safety & Handling (MSDS Summary)
As a halogenated aniline, this compound poses specific toxicological risks.
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (cyanosis).
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Light sensitive (may darken upon oxidation).
-
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemMedChem.
-
Schlosser, M. (2005). "The 2+1 'Sandwich' Effect in Directed Ortho Metalation." Angewandte Chemie International Edition.
-
Sigma-Aldrich. "this compound Product Page & CAS Verification."
-
BenchChem. "Regioselectivity in Halogenation of Trifluoromethoxy Anilines."
-
PubChem. "Compound Summary: this compound."
Sources
2-Bromo-3-(trifluoromethoxy)aniline molecular weight and formula
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated and fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document consolidates its known properties and presents a well-grounded, hypothetical framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. The guide covers the compound's molecular characteristics, a proposed synthetic protocol via electrophilic bromination, an analysis of its potential utility in drug discovery, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable synthetic building block.
Core Molecular and Physical Properties
This compound is an aromatic amine distinguished by the presence of a bromine atom and a trifluoromethoxy group on the aniline scaffold. These substituents impart unique electronic properties and steric influences that make it a versatile intermediate for organic synthesis. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering enhanced metabolic stability and lipophilicity.
The fundamental properties of this compound are summarized below. It is critical to note that while the molecular formula and weight are definitive, some physical properties are based on predictions from chemical suppliers and should be confirmed experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1][2] |
| CAS Number | 1805474-26-3 | [1][2] |
| Appearance | Clear, green liquid (Predicted) | [1] |
| Boiling Point | 228.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Proposed Synthesis Pathway and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and logical pathway can be designed based on the electrophilic aromatic substitution of its direct precursor, 3-(trifluoromethoxy)aniline (CAS: 1535-73-5). The bromination of substituted anilines is a well-established transformation in organic chemistry.
The Precursor: 3-(Trifluoromethoxy)aniline
The starting material, 3-(trifluoromethoxy)aniline, is a commercially available liquid with a molecular weight of 177.12 g/mol . Its synthesis from 2-chlorophenol has been reported, providing a viable entry point for accessing the target molecule.
Electrophilic Bromination: A Proposed Protocol
The most direct method for synthesizing the target compound is the electrophilic bromination of 3-(trifluoromethoxy)aniline. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with harsher reagents like liquid bromine (Br₂).[2]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq.) in anhydrous DMF. Add this solution dropwise to the aniline solution at room temperature (20-25°C) with vigorous stirring.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 3-5 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine solution to remove residual DMF and water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture of isomers. Purification via column chromatography on silica gel is necessary to isolate the desired 2-bromo isomer from the 4-bromo and 6-bromo isomers.
Causality and Regioselectivity
The outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.
-
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the ring via resonance.
-
Trifluoromethoxy Group (-OCF₃): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.
The activating effect of the amino group dominates the reaction, directing the incoming electrophile (Br⁺) to the positions ortho and para to it (positions 2, 4, and 6). Therefore, the reaction is expected to yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(trifluoromethoxy)aniline. The para-substituted isomer (4-bromo) is often the major product in similar reactions due to reduced steric hindrance compared to the ortho positions.[3] However, the formation of all three isomers is highly probable, necessitating chromatographic separation.
Caption: Logical workflow for synthesis and purification.
Applications in Research and Drug Development
While direct applications of this compound are not yet documented, its structure makes it a highly valuable building block for medicinal chemistry for several key reasons:
-
Trifluoromethoxy Group: The -OCF₃ group is a lipophilic electron-withdrawing group that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] It serves as a bioisostere for other groups like chloro or methyl, allowing chemists to fine-tune the pharmacokinetic properties of a lead compound.
-
Bromo Group: The bromine atom provides a versatile synthetic handle for further modifications, most notably through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse chemical moieties to build molecular complexity.
-
Aniline Moiety: The amino group can be readily functionalized, for example, through acylation to form amides, or used in reactions to construct heterocyclic ring systems, which are common scaffolds in pharmaceuticals.
The specific substitution pattern of this compound offers a unique vector for molecular elaboration, enabling the exploration of chemical space around a core scaffold in a drug discovery program.
Characterization and Spectral Analysis (Theoretical)
Experimental spectral data for this compound is not publicly available. However, the expected NMR signatures can be predicted based on the structure.
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of all three substituents. A broad singlet corresponding to the -NH₂ protons would also be present.
-
¹³C NMR: The spectrum would display seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the -OCF₃ group would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This would be the most definitive technique for characterization. A sharp singlet would be expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.[4]
Safety, Handling, and Disposal
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to its precursor and other related halogenated anilines.
Based on data for 3-(trifluoromethoxy)aniline and other bromoanilines, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes serious eye irritation and skin irritation.[5]
-
Respiratory: May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. The compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.
Conclusion
This compound represents a promising, albeit underexplored, chemical intermediate for advanced organic synthesis. Its combination of a reactive bromine handle, a versatile amino group, and a property-enhancing trifluoromethoxy substituent makes it an attractive building block for creating novel molecules in the pharmaceutical and materials science sectors. While this guide provides a robust theoretical framework for its synthesis and use, researchers should proceed with experimental validation and adhere to stringent safety protocols. The development of scalable and regioselective synthetic methods for this compound will be a key enabler for its broader application in scientific research.
References
- BenchChem. (2025). Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. BenchChem.
- BenchChem. (2025). Technical Support Center: Bromination of 3-(Trifluoromethyl)aniline. BenchChem.
- ChemicalBook. (n.d.). 2-溴-3-三氟甲氧基苯胺.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethoxy)aniline 98%.
- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.
- Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- CP Lab Safety. (n.d.). 3-Trifluoromethoxyaniline (CF3OC6H4NH2), 25 grams.
- Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Quick Company. (2017).
- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
- SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum.
- ChemRxiv. (2022).
- PubChem. (n.d.). 3-(Trifluoromethoxy)aniline.
- ResearchGate. (n.d.). 1H NMR spectra of n-ethylanilinium TFA.
- PubMed. (2025). Safety Profile of Istradefylline in Parkinson's Disease: A Meta-Analysis of Randomized Controlled Trials and Disproportionality Analysis Using FAERS.
- Sigma-Aldrich. (n.d.). This compound.
- Request PDF. (2025).
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An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the privileged fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant attention. Its unique electronic properties and metabolic stability offer distinct advantages over the more common trifluoromethyl (-CF₃) group. This guide provides a comprehensive technical overview of 2-Bromo-3-(trifluoromethoxy)aniline, a key building block that combines the synthetic versatility of a bromoaniline with the advantageous properties of the trifluoromethoxy substituent.
This document will delve into the core chemical identity of this compound, explore its synthesis, detail its reactivity in key synthetic transformations relevant to pharmaceutical development, and provide essential safety and handling information. A critical distinction will be maintained throughout between the title compound and its close analogue, 2-Bromo-3-(trifluoromethyl)aniline, to prevent common points of confusion in synthesis and application.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic amine distinguished by a bromine atom and a trifluoromethoxy group positioned ortho and meta, respectively, to the amino group. This specific arrangement of substituents dictates its reactivity and utility as a synthetic intermediate.
SMILES (Simplified Molecular Input Line Entry System) String: While a canonical SMILES string is not yet available in major public databases, a valid representation is: BrC1=C(OC(F)(F)F)C=CC=C1N
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1805474-26-3 | [1] |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| Appearance | Clear, green liquid (predicted) | [2] |
| Boiling Point | 228.7 ± 35.0 °C (Predicted) | [2] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.30 ± 0.10 (Predicted) | [2] |
The Trifluoromethoxy Group: A "Super Halogen" in Drug Design
The trifluoromethoxy group is often referred to as a "super-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[3] It is more lipophilic and electron-withdrawing than a methoxy group.[3] In drug design, the -OCF₃ group can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are critical for optimizing a compound's pharmacokinetic profile.[1][4] Its inclusion in drug candidates is a growing strategy in medicinal chemistry.[1][3]
Synthesis of this compound
A potential synthetic pathway could involve the bromination of 3-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director, and thus direct bromination would likely lead to a mixture of isomers. Protecting the amine as an acetanilide could be employed to moderate its activating effect and improve regioselectivity.
Another plausible route could start with a pre-functionalized benzene ring, for instance, 1-bromo-2-nitro-3-(trifluoromethoxy)benzene, followed by the reduction of the nitro group to an amine. The synthesis of such a precursor would itself be a multi-step process.
Caption: A plausible synthetic workflow for this compound.
Key Reactions in Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through acylation, alkylation, or used in cyclization reactions to form heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between an aryl halide and a boronic acid or ester. For this compound, this would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, creating a diverse library of compounds for biological screening. The reaction is compatible with a wide range of functional groups and generally proceeds under mild conditions.
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While the starting material is already an aniline, the bromine atom can be coupled with a different amine, leading to more complex diarylamines or N-heterocyclic derivatives. This is a crucial reaction for building many classes of pharmacologically active molecules.
Caption: Generalized Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Agrochemicals
While specific examples of drugs containing the this compound scaffold are not prevalent in the searched literature, its utility can be inferred from the importance of its constituent parts. Bromoanilines are versatile intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethoxy group is present in several FDA-approved drugs and agrochemicals, where it contributes to improved efficacy and safety profiles.[1] Therefore, this compound represents a valuable, yet likely underexplored, building block for the synthesis of novel therapeutic agents and agrochemicals.
Safety and Handling
Hazard Classification (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[5][6]
-
Eye Damage/Irritation: Likely to cause serious eye irritation.[5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures:
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Conclusion
This compound is a strategically important synthetic building block for medicinal and agricultural chemistry. Its unique combination of a reactive bromine atom, a versatile amino group, and the electronically distinct trifluoromethoxy substituent provides a powerful platform for the synthesis of novel and complex molecules. While detailed synthetic and application data in the public domain is currently limited, its potential for creating new chemical entities with optimized properties is clear. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their synthetic endeavors, while adhering to strict safety protocols due to its anticipated hazardous nature.
References
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
2-Bromo-3-(trifluoromethoxy)aniline PubChem CID
Title: Technical Whitepaper: 2-Bromo-3-(trifluoromethoxy)aniline (CAS 1805474-26-3) Subtitle: Structural Properties, Synthetic Pathways, and Medicinal Chemistry Applications[1][2]
Executive Summary
This compound (CAS: 1805474-26-3 ) is a highly specialized halogenated aniline derivative used primarily as a pharmacophore building block in the development of small-molecule therapeutics.[1][2] Its structural uniqueness lies in the contiguous substitution pattern (1,2,3-trisubstituted benzene) of an amino group, a bromine atom, and a trifluoromethoxy (–OCF₃) moiety.[1][2]
This specific arrangement offers dual utility in medicinal chemistry:
-
Synthetic Handle: The bromine atom at the C2 position serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of complex heteroaromatic scaffolds.[1][2]
-
Physicochemical Modulation: The –OCF₃ group acts as a "super-halogen," enhancing lipophilicity (LogP) and metabolic stability while providing a unique conformational bias due to the anomeric effect of the oxygen lone pairs.[2]
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound.[2][3]
Chemical Identity & Physicochemical Properties
The following data consolidates the core identifiers and physical constants required for experimental planning.
| Property | Data / Value |
| IUPAC Name | This compound |
| CAS Number | 1805474-26-3 |
| MDL Number | MFCD28048416 |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| SMILES | Nc1cccc(OC(F)(F)F)c1Br |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Boiling Point (Predicted) | ~240–250 °C (at 760 mmHg) |
| Density (Predicted) | ~1.7 g/cm³ |
| LogP (Predicted) | 3.1 ± 0.4 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~2.5–3.0 (Electron-withdrawing effects of Br and OCF₃ reduce basicity) |
Synthetic Pathways & Experimental Logic
Synthesizing the 2-bromo-3-(trifluoromethoxy) isomer presents a regioselectivity challenge. Direct bromination of 3-(trifluoromethoxy)aniline typically favors the para (C4) or ortho (C6) positions due to steric hindrance at C2 (sandwiched between the amine and the bulky –OCF₃ group).[1][2]
To access the C2-bromo isomer reliably, two primary strategies are employed:
-
Route A: Directed Ortho-Lithiation (DoL) (High Precision)
-
Route B: Electrophilic Bromination with Kinetic Control (Commercial/Scale-up)
Pathway Visualization (Graphviz)
Figure 1: Synthetic workflow comparing the Directed Ortho-Lithiation (DoL) route for high regioselectivity versus direct bromination.[1][2]
Detailed Protocol: Route A (Directed Ortho-Lithiation)
This method utilizes the directing power of a pivaloyl or Boc group to install the bromine atom specifically at the C2 position.[1][2]
-
Protection: React 3-(trifluoromethoxy)aniline with pivaloyl chloride (1.1 eq) and Et₃N in DCM to form N-(3-(trifluoromethoxy)phenyl)pivalamide.
-
Lithiation: Dissolve the amide in anhydrous THF under Ar. Cool to -78 °C .[1][2] Add n-BuLi (2.2 eq) dropwise.[1][2] The pivaloyl group and the OCF₃ oxygen coordinate lithium, directing deprotonation to the C2 position (ortho to both).[2] Stir for 1–2 hours.
-
Bromination: Add a solution of CBr₄ or NBS (1.2 eq) in THF at -78 °C. Allow to warm to RT.
-
Deprotection: Reflux the intermediate in 6M HCl/EtOH to cleave the pivaloyl group.
-
Workup: Neutralize with NaOH, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
¹H NMR Confirmation: The product must show a characteristic 1,2,3-substitution pattern (two doublets and one triplet, or a multiplet integrating to 3 protons) in the aromatic region.[1][2] The absence of a singlet (which would indicate 2,4,6-substitution or 3,5-substitution) confirms the regiochemistry.[1][2]
Medicinal Chemistry Applications
The This compound scaffold is a critical intermediate for "Fragment-Based Drug Design" (FBDD).[1][2]
Bioisosteric Modulation
The –OCF₃ group is often used as a bioisostere for a chlorine atom or a methyl group but offers distinct advantages:
-
Conformational Locking: The O–CF₃ bond prefers an orthogonal orientation relative to the benzene ring, which can lock the bioactive conformation of a drug molecule.[2]
-
Metabolic Blockade: Placing the OCF₃ group at the C3 position (and Br at C2) blocks metabolic oxidation at these sites, prolonging half-life (
).[1][2]
Scaffolding for Kinase Inhibitors
This aniline is frequently coupled to heteroaromatic cores (e.g., pyrimidines, quinazolines) to form kinase inhibitors.[2]
-
Mechanism: The aniline nitrogen (N1) forms a hinge-binding hydrogen bond with the kinase ATP pocket.[1][2]
-
Vector: The C2-Bromine allows for further derivatization (e.g., Suzuki coupling with aryl boronic acids) to access the "solvent-exposed region" or "hydrophobic back pocket" of the enzyme.[1][2]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
Handling Protocol:
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials.
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.[1][2] Handle strictly within a fume hood.[2]
-
Spill Response: Adsorb with sand or vermiculite.[2] Do not use combustible materials (sawdust).[2]
References
-
PubChem Compound Summary. this compound (CAS 1805474-26-3).[1][2] National Center for Biotechnology Information.[2][5] [1][2][6]
-
Leroux, F. R., et al. (2009).[2] The Trifluoromethoxy Group: Synthetic Approaches and Biological Applications.[2][3] Chemical Society Reviews.[2] [1][2]
-
Snieckus, V. (1990).[2] Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[2] [2]
-
BenchChem. Synthesis of Halogenated Trifluoromethyl Anilines: Protocols and Yield Optimization. [1][2]
Sources
- 1. China CAS NO 175278 17 8 Manufacturers Factory Suppliers [allgreenchems.com]
- 2. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-3-(trifluoromethyl)aniline, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Bioregistry - PubChem compound [bioregistry.io]
- 6. PubChem - Database Commons [ngdc.cncb.ac.cn]
Methodological & Application
Application Note: Chemoselective Reduction of 2-bromo-3-(trifluoromethoxy)nitrobenzene
Abstract & Strategic Overview
The reduction of 2-bromo-3-(trifluoromethoxy)nitrobenzene to its corresponding aniline is a critical transformation in the synthesis of benzoxazoles, indoles, and kinase inhibitors. The structural complexity of this molecule presents a "Chemoselectivity Paradox":
-
The Nitro Group (
): Requires reduction to an amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1][2][3] -
The Aryl Bromide (
): Susceptible to hydrodehalogenation (cleavage) under standard catalytic hydrogenation conditions (e.g., , ). -
The Trifluoromethoxy Group (
): Generally stable, but increases lipophilicity, necessitating careful solvent selection to ensure homogeneity.
This guide prioritizes Dissolving Metal Reductions (specifically Iron/Ammonium Chloride) as the "Gold Standard" for this transformation. This method offers the highest reliability for preserving the Carbon-Bromine bond while effectively reducing the nitro group.
Comparison of Methodologies
| Methodology | Reagents | Chemoselectivity (Br Retention) | Scalability | Recommendation |
| Method A | High | Excellent | Primary Protocol | |
| Method B | High | Low (Toxic Waste) | Secondary (Small Scale) | |
| Method C | Low (Risk of de-Br) | High | Avoid (unless sulfided) | |
| Method D | Moderate | High | Conditional |
Mechanistic Insight & Chemoselectivity
To understand the protocol design, one must understand the failure modes.
The Hydrodehalogenation Risk
In standard catalytic hydrogenation (
The Electron Transfer Solution (Haber Mechanism)
Metals like Iron (
Protocol 1: Iron-Mediated Reduction (The Gold Standard)
Rationale: This method uses Zero-Valent Iron (
Materials
-
Substrate: 2-bromo-3-(trifluoromethoxy)nitrobenzene (1.0 equiv)
-
Reductant: Iron Powder (325 mesh or finer) (5.0 equiv)
-
Electrolyte/Acid: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1)
-
Workup: Ethyl Acetate (
), Celite 545, Sodium Bicarbonate.
Step-by-Step Procedure
-
Solvent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.0 equiv) in Ethanol. Add Water (volume ratio EtOH:Water = 3:1).
-
Note: The
group makes the substrate lipophilic. Ensure the starting material is fully dispersed; gentle warming may be required.
-
-
Reagent Addition: Add Ammonium Chloride (5.0 equiv) to the solution.
-
Iron Activation: Add Iron powder (5.0 equiv) in a single portion.
-
Critical: Use "Reduced Iron Powder" for best kinetics. If the iron is old/oxidized, activation with 1-2 drops of concentrated
may be necessary, but avoid excess strong acid to protect the bond.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Observation: The reaction typically turns from yellow/orange to a dark brown/black slurry (iron oxides).
-
Time: Reaction is usually complete within 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent aniline spot.
-
-
Hot Filtration (The "Celite Step"):
-
While still hot, filter the reaction mixture through a pad of Celite 545 .
-
Why: Iron sludge solidifies upon cooling, trapping the product.
-
Wash the Celite cake copiously with hot Ethanol or EtOAc to recover all adsorbed product.
-
-
Workup:
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the remaining aqueous residue with EtOAc and Water.
-
Separate phases. Wash the organic layer with sat.
(to remove residual acid) and Brine. -
Dry over
, filter, and concentrate.
-
Validated Yield Expectations
-
Yield: 85–95%
-
Purity: >98% (often requires no chromatography).
Protocol 2: Stannous Chloride Reduction (Small Scale / High Value)
Rationale:
Procedure
-
Dissolution: Dissolve 2-bromo-3-(trifluoromethoxy)nitrobenzene (1.0 equiv) in Ethyl Acetate or Ethanol.
-
Addition: Add
(5.0 equiv).-
Note: The reaction is slightly exothermic.[4]
-
-
Reaction: Stir at room temperature for 1 hour, then heat to
if conversion is slow. -
Quenching (Critical):
-
Emulsion Management: Add Celite and filter the suspension to break the emulsion. Extract the filtrate with EtOAc.[7]
Analytical Validation
To confirm the identity of 2-bromo-3-(trifluoromethoxy)aniline :
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the disappearance of aromatic protons shifted downfield by the nitro group.
-
Key Signal: A broad singlet (exchangeable with
) appearing around 4.0–6.0 ppm, corresponding to the protons. -
Pattern: The 1,2,3-substitution pattern should show three aromatic protons (two doublets and a triplet, or a multiplet depending on resolution).
-
-
Mass Spectrometry (LC-MS):
-
Expect an
peak corresponding to the molecular weight of the aniline. -
Isotope Pattern: Crucial check. You must see the characteristic 1:1 doublet for the Bromine isotope (
and ). If you see a single peak at M-79, you have debrominated the product.
-
Experimental Workflow Diagram
References
-
BenchChem. (2025).[7] Application Notes and Protocols for the Reduction of Nitro Groups to Amines: Using Iron in Acidic Medium. Retrieved from
-
Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe).[1][3][6][7][8] Retrieved from [7]
-
ACS Green Chemistry Institute. (2026). Sn2+ Reduction Reagent Guide. Retrieved from
-
Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid (Analogous Route). Retrieved from
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[9] Retrieved from
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. jrfglobal.com [jrfglobal.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
The Strategic Deployment of 2-Bromo-3-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability.[1][2][3][4] This application note delves into the versatile utility of 2-Bromo-3-(trifluoromethoxy)aniline , a key building block that offers medicinal chemists a powerful platform for molecular elaboration and the synthesis of novel bioactive compounds.
The strategic positioning of the bromine atom, the nucleophilic aniline, and the electron-withdrawing trifluoromethoxy group on the aromatic ring provides a trifecta of reactive sites. This unique arrangement allows for selective and sequential functionalization, making it an ideal scaffold for generating diverse chemical libraries for high-throughput screening and lead optimization. The trifluoromethoxy group, in particular, can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate the pKa of adjacent functionalities, all of which are critical parameters in drug development.[1][2][3][4]
This guide provides an in-depth exploration of the chemical reactivity of this compound, complete with detailed, field-proven protocols for its application in key synthetic transformations. We will further explore its role in the generation of medicinally relevant compounds and discuss the structure-activity relationship (SAR) considerations that make this a privileged scaffold in the modern medicinal chemist's toolbox.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a scaffold is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 58458-10-9 | [5][6] |
| Molecular Formula | C₇H₅BrF₃N | [5] |
| Molecular Weight | 240.02 g/mol | [5] |
| Appearance | Not specified, typically a solid or liquid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| IUPAC Name | This compound | [5] |
Synthetic Utility: Key Transformations and Protocols
The this compound scaffold is amenable to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions that allow for the facile formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom serves as a versatile handle for these transformations, while the aniline moiety can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals. This reaction couples the aryl bromide of our scaffold with a variety of boronic acids or their esters.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-3-(trifluoromethoxy)aniline
-
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate, Brine
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.
-
Reaction Execution: Stir the mixture vigorously and heat to 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-3-(trifluoromethoxy)aniline product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules. This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-amino-3-(trifluoromethoxy)aniline
-
Materials and Reagents:
-
This compound (1.0 eq.)
-
Amine or Heterocyclic Amine (1.1-1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq.)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02-0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the Pd₂(dba)₃, BINAP, and NaOtBu to a dry reaction vessel.
-
Reagent Addition: Add the this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous toluene.
-
Reaction Execution: Seal the vessel and heat with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired N-substituted product.
-
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and other alkynyl-containing structures that can serve as versatile intermediates for further transformations.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 2-Alkynyl-3-(trifluoromethoxy)aniline
-
Materials and Reagents:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2-1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.)
-
Copper(I) iodide (CuI) (0.04-0.10 eq.)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 2-alkynyl-3-(trifluoromethoxy)aniline.
-
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The true value of a chemical scaffold is realized in its ability to generate novel compounds with desirable biological activity. The this compound core is a prime starting point for accessing a diverse range of molecular architectures.
Case Study: Building Blocks for Agrochemicals
While direct examples in marketed pharmaceuticals are still emerging, the closely related 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the synthesis of the fungicide thifluzamide .[7] This highlights the industrial relevance and scalability of synthetic routes involving bromo-trifluoromethoxyanilines. The synthetic strategies employed for thifluzamide, which involve acylation of the aniline, can be extrapolated to the this compound scaffold to generate a variety of amide-containing compounds for biological screening.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound scaffold into a drug candidate can impart several advantageous properties that can be rationalized through SAR analysis:
-
Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism, which can significantly increase the in vivo half-life of a drug.[2][3] Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy in drug design to block metabolic hotspots.
-
Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] This property is crucial for drugs targeting intracellular proteins or the central nervous system.
-
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethoxy group reduces the basicity of the aniline nitrogen. This can be advantageous in preventing off-target interactions with acidic cellular components and can influence the overall pharmacokinetic profile of the molecule.
-
Conformational Rigidity: The steric bulk of the trifluoromethoxy group can restrict the rotation of adjacent bonds, leading to a more conformationally constrained molecule. This can result in higher binding affinity and selectivity for the target protein.
-
Vector for Further Diversification: The bromine atom provides a reliable handle for introducing a wide array of substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Conclusion
This compound represents a highly valuable and versatile scaffold for medicinal chemistry and drug discovery. Its unique combination of reactive sites and the presence of the advantageous trifluoromethoxy group make it an ideal starting material for the synthesis of novel and diverse libraries of potential therapeutic agents. The detailed protocols provided herein for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a practical guide for researchers to effectively utilize this powerful building block in their drug discovery endeavors. As the demand for more effective and safer medicines continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of pharmaceutical innovation.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. (2025, July 17).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Sonogashira coupling - Wikipedia.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem.
- (PDF)
- Sonogashira Coupling - Organic Chemistry Portal.
- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google P
- Structure Activity Relationships - Drug Design Org. (2005, May 15).
- Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. (2026, February 12).
- United States Patent (19) - Googleapis.com. (1979, January 22).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sonogashira cross-coupling of 3-bromo-1,2-diones.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing.
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - Neliti. (2022, June 27).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020, August 9).
- 2-bromo-3-(trifluoromethyl)aniline, 98%, Thermo Scientific Chemicals 5 g | Buy Online.
- (PDF)
- 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline | C8H7BrF3NO - PubChem.
- The Suzuki Reaction - Chem 115 Myers.
- Structure-Activity Relationships: Theory, Uses and Limitations - ResearchG
Sources
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- 7. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Bromoanilines
Abstract
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically hindered anilines is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical development and materials science. Sterically encumbered aniline moieties are prevalent in a vast array of bioactive molecules and functional materials. However, the inherent steric bulk, especially from ortho-substituents on bromoaniline substrates, presents significant challenges to traditional palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the mechanistic hurdles and offers field-proven strategies and detailed protocols for successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with these challenging substrates. We will explore the rationale behind the selection of specialized ligands, bases, and reaction conditions that are essential for achieving high efficiency and yields.
Introduction: The Challenge of Steric Hindrance
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis due to their broad functional group tolerance and reliability.[1][2] Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse transformations for creating biaryl systems and aryl amines, respectively.[3][4] However, when substrates possess significant steric bulk, such as anilines with substituents ortho to the bromine atom, the efficiency of these catalytic cycles can be dramatically reduced.
The primary challenges arising from steric hindrance include:
-
Inefficient Oxidative Addition: The bulky substituents can physically block the palladium(0) catalyst from approaching and inserting into the carbon-bromine (C-Br) bond, slowing this crucial first step of the catalytic cycle.[5]
-
Difficult Reductive Elimination: The final, product-forming step, where the two coupled fragments are eliminated from the palladium(II) center, can be severely impeded by steric congestion. This congestion makes it difficult for the molecule to adopt the necessary conformation for bond formation, often leading to low yields or undesired side reactions.[5][6]
Overcoming these obstacles has necessitated the development of sophisticated catalyst systems. The key to success lies in the rational selection of ligands that can modulate the steric and electronic properties of the palladium center to facilitate each elementary step of the catalytic cycle.[7]
The Catalytic Cycle: A Mechanistic Perspective
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical to troubleshooting and optimizing reactions with hindered substrates. The generally accepted catalytic cycle involves three primary steps, starting from a Pd(0) active species.[7][8]
Caption: Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling.
For sterically hindered bromoanilines, the choice of ligand (L) is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive towards oxidative addition. Furthermore, their steric bulk accelerates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[7]
Catalyst System Selection: Ligands and Precatalysts
The "one size fits all" approach is ineffective for hindered substrates. The choice of ligand and palladium source must be tailored to the specific coupling partners.
Ligands: The Key to Success
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands has been transformative for coupling hindered substrates.[9][11] Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition. They are the go-to choice for many challenging Buchwald-Hartwig and Suzuki-Miyaura reactions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[12] This stability can lead to highly active and long-lived catalysts, making them excellent for coupling unreactive substrates like aryl chlorides and sterically demanding bromoanilines.[10] PEPPSI™-type precatalysts are common examples.[12]
-
Dialkylphosphinoferrocene Ligands (e.g., dtbpf): Ferrocene-based ligands offer a different steric profile and have proven effective in specific applications, including Suzuki-Miyaura couplings of hindered systems.
Palladium Sources and Precatalysts
While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with a ligand, well-defined precatalysts are often preferred for reproducibility and higher activity.[7][13] Precatalysts are stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[12]
| Component | Recommendation for Hindered Bromoanilines | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or specialized Precatalysts (e.g., G3/G4-XPhos) | Precatalysts offer superior stability, reproducibility, and often higher catalytic activity by ensuring a 1:1 Pd:Ligand ratio and facilitating the generation of the active Pd(0) species.[7][12] |
| Ligands | Suzuki: SPhos, XPhos, RuPhos, dtbpf. Buchwald: XPhos, BrettPhos, tBuXPhos. | These bulky, electron-rich ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which are sluggish for sterically congested substrates.[9][11] |
| Base | Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃. Buchwald: NaOtBu, KOtBu, LHMDS. | A strong, non-nucleophilic base is required for the Buchwald-Hartwig reaction to deprotonate the amine.[14] For Suzuki couplings, a moderate base is needed to facilitate the transmetalation step.[3] |
| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous, deoxygenated, non-protic solvents are crucial to prevent catalyst deactivation and side reactions. |
Table 1. Recommended components for cross-coupling of hindered bromoanilines.
Experimental Workflow and Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura and Buchwald-Hartwig coupling of sterically hindered bromoanilines. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates. Strict adherence to anhydrous and anaerobic conditions is critical for success.
Caption: Figure 2. General experimental workflow.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the coupling of a sterically hindered ortho-substituted bromoaniline with an arylboronic acid.
Materials:
-
Sterically hindered bromoaniline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), finely ground K₃PO₄ (2.0 equiv), the sterically hindered bromoaniline (1.0 equiv), and the arylboronic acid (1.2 equiv).
-
Rationale: Adding solids first under an inert atmosphere prevents degradation of the catalyst and ligand. Finely ground base provides a larger surface area, improving reaction kinetics.[15]
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Rationale: Oxygen can oxidize the Pd(0) active species and the phosphine ligand, leading to catalyst deactivation.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) is critical to maintain an anaerobic environment.
-
-
Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Rationale: Higher temperatures are often required to overcome the activation energy barrier for hindered substrates.[15] Vigorous stirring is essential for solid-liquid mixtures.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[16]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[16]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of a sterically hindered ortho-substituted bromoaniline with a primary or secondary amine.
Materials:
-
Sterically hindered bromoaniline (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%) or a precatalyst like BrettPhos Pd G3 (0.02 equiv, 2 mol%)
-
2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.04 equiv, 4 mol%) if using Pd(OAc)₂
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Reaction vessel with stir bar
-
Inert gas supply (Argon or Nitrogen) and glovebox (highly recommended for handling NaOtBu)
Step-by-Step Procedure:
-
Vessel Preparation (in a glovebox): To a dry reaction vessel, add the NaOtBu (1.4 equiv), the palladium source (e.g., BrettPhos Pd G3, 2 mol%), the sterically hindered bromoaniline (1.0 equiv).
-
Rationale: NaOtBu is highly hygroscopic and air-sensitive; handling in a glovebox is crucial for reproducibility. Using a precatalyst simplifies the procedure and often gives cleaner reactions.[14]
-
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and the degassed toluene.
-
Inert Atmosphere: If not using a glovebox, seal the vessel immediately, remove from the glovebox, and ensure it remains under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath (typically 90-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use a precatalyst. Re-run under strict inert conditions.2. Increase reaction temperature in 10 °C increments.3. Screen a different bulky ligand (e.g., switch from SPhos to RuPhos for Suzuki) or a stronger base (e.g., K₃PO₄ to Cs₂CO₃). |
| Formation of Debrominated Aniline | Reductive dehalogenation side reaction. | Use a bulkier ligand (e.g., tBuXPhos). Lower the reaction temperature. Ensure precise stoichiometry of the boronic acid (for Suzuki). |
| Formation of Homocoupled Boronic Acid (Suzuki) | Reaction temperature is too high; moisture present. | Lower the reaction temperature. Ensure anhydrous conditions. |
| Incomplete Reaction | Catalyst decomposition over time. | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a more robust NHC-based catalyst system.[12] |
Table 2. Common issues and solutions in coupling hindered bromoanilines.
Conclusion
The successful palladium-catalyzed cross-coupling of sterically hindered bromoanilines is an achievable goal that hinges on a rational approach to catalyst system design. The challenges posed by steric bulk can be effectively overcome by employing bulky, electron-rich monophosphine or N-heterocyclic carbene ligands. These specialized ligands are crucial as they accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. The detailed protocols and troubleshooting guide provided herein serve as a robust framework for researchers, scientists, and drug development professionals to confidently approach these demanding yet vital synthetic transformations, enabling the efficient construction of complex molecular architectures.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). NCBI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (2024). Royal Society of Chemistry. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). The Nobel Prize. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. (2021). NCBI. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017). NCBI. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Springer. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cross-coupling reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. (2020). American Chemical Society. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Chemistry.org. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. (n.d.). NCBI. [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. (n.d.). NCBI. [Link]
-
Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-(trifluoromethoxy)aniline
Status: Operational Ticket ID: T-ANILINE-Br-OCF3 Assigned Specialist: Senior Application Scientist (Separation Chemistry)
Executive Summary & Chemical Profile
User Warning: You have requested support for 2-Bromo-3-(trifluoromethoxy)aniline . Note: There is frequent database confusion between this compound and its isomer, 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8 is often attributed to the 4-isomer). Please verify your structure by NMR before proceeding. This guide focuses on the 2-Bromo-3-(trifluoromethoxy) regioisomer, a sterically crowded and weakly basic aniline.
| Property | Value | Implication for Purification |
| Physical State | Viscous Oil / Low-melting Solid | Vacuum distillation is preferred over recrystallization for bulk purification. |
| Basicity (pKa) | ~1.5 – 2.5 (Predicted) | CRITICAL: Too weak to form stable salts with 1M HCl. Standard acid/base extractions often result in <20% recovery. |
| Lipophilicity (LogP) | ~3.1 (High) | "Greasy" molecule; sticks to C18 columns; requires non-polar solvents (Hexane/EtOAc) on Silica. |
| Stability | Oxidation Sensitive | Turns dark brown/black upon air exposure. Store under Argon/Nitrogen. |
Diagnostic Workflow
Use this decision tree to determine the correct purification pathway for your crude material.
Figure 1: Decision matrix for selecting the optimal purification method based on the physical state and purity profile of the crude aniline.
Troubleshooting Guide (Q&A)
Issue 1: "I lost my product during the acid-base extraction."
Diagnosis: The "Weak Base" Trap. Mechanism: The electron-withdrawing effects of the Trifluoromethoxy group (-OCF3) and the Bromine atom (-Br) significantly lower the electron density on the nitrogen. The pKa drops to ~2.0. The Failure: Standard 1M HCl or 10% HCl is not strong enough to fully protonate this aniline. It remains partially in the organic layer or partitions between phases, leading to massive yield loss during the "acid wash" phase. Solution:
-
Avoid Aqueous Extraction: If possible, purify directly by column chromatography.
-
If Extraction is Mandatory: Use 6M H2SO4 (carefully) to force protonation, or use anhydrous HCl in Dioxane/Ether to precipitate the hydrochloride salt directly from the organic solvent.
Issue 2: "My column fractions are streaking/tailing."
Diagnosis: Silanol Interaction.[1] Mechanism: Even weak anilines can hydrogen bond with the acidic silanol groups on silica gel, causing peak broadening (tailing). Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
Mobile Phase Modifier: Add 1% TEA or 1% NH4OH to your eluent (e.g., Hexane:EtOAc + 1% TEA).
Issue 3: "I see two spots with the same mass (LCMS)."
Diagnosis: Regioisomer Contamination. Mechanism: During bromination of 3-(trifluoromethoxy)aniline, the bromine prefers the para position (4-Br) due to sterics.[2] The ortho position (2-Br, your target) is sterically crowded between the amine and the -OCF3 group. Solution:
-
Separation Strategy: The 2-Br isomer (target) is more compact and has a different dipole moment than the 4-Br isomer.
-
Tactic: Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 CV). The "crowded" 2-Br isomer typically elutes before the 4-Br isomer on standard silica because the amine is less accessible to interact with the stationary phase.
Detailed Protocols
Protocol A: Flash Chromatography (Recommended)
Best for: Removing regioisomers and non-polar impurities.
| Parameter | Specification |
| Stationary Phase | Silica Gel (40-63 µm), Neutralized |
| Column Pre-treatment | Flush with 3 CV of Hexane containing 1% Triethylamine (TEA) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading | Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading) |
| Gradient | 0-5% B (5 CV) → 5-15% B (20 CV) → 15-30% B (5 CV) |
Step-by-Step:
-
Neutralize: Slurry silica in Hexane + 1% TEA. Pour into column.
-
Load: Apply crude as a concentrated band.
-
Elute: Run the gradient slowly.
-
Monitor: Check fractions by TLC (UV 254 nm). The target (2-Br) usually runs higher (higher Rf) than the 4-Br isomer due to steric shielding of the polar amine group.
Protocol B: Anhydrous Salt Formation (Alternative to Extraction)
Best for: Isolating the product from non-basic impurities without aqueous loss.
-
Dissolve crude oil in Diethyl Ether or MTBE (10 mL/g).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.5 equivalents).
-
A white/off-white precipitate (the Hydrochloride salt) should form.
-
Note: If no solid forms, the salt is soluble. Add Hexane to force precipitation.
-
-
Filter the solid under Nitrogen (hygroscopic!).
-
Wash with cold Hexane/Ether (1:1).
-
Free Basing: Resuspend solid in DCM, add sat. NaHCO3, shake, separate organic layer, dry over Na2SO4, and concentrate.
References & Authority
-
Chemical Identity & Isomer Data: PubChem Compound Summary for CID 94058 (Isomer Analog). National Center for Biotechnology Information (2025). Link(Note: Used for physical property estimation of trifluoromethyl/methoxy aniline analogs).
-
Purification of Weakly Basic Anilines: BenchChem Technical Support: Purification of Halogenated Aniline Compounds. (2025).[1][2][3][4][5][6] Link(General protocols for electron-deficient aniline purification).
-
Synthesis of 2-substituted Anilines: Sigma-Aldrich Product Specification: 2-Bromo-4-(trifluoromethoxy)aniline.Link(Reference for boiling point ranges of regioisomers).
-
pKa Prediction Principles: Hantzsch & Freese, Chem Ber 27 2529 (1894).[7] (Classic methodology for aniline salt isolation cited in modern contexts).
Disclaimer: This guide is for research purposes only. This compound is a halogenated aromatic amine; handle with appropriate PPE in a fume hood to avoid inhalation or skin contact.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 2-bromo-3-(trifluoromethyl)aniline (C7H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 4. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
preventing debromination during reduction of nitro precursors
Topic: Preventing Debromination During Reduction of Nitro Precursors
Knowledge Base Overview
The Core Problem:
You are attempting to reduce a nitro group (
The Mechanism of Failure:
Standard catalytic hydrogenation (e.g.,
The Solution Architecture:
To prevent this, you must use a method that is kinetically selective for the
-
Catalyst Poisoning: Modifying the active sites (e.g., Sulfided Platinum).
-
Electron Transfer Mechanisms: Using dissolving metals (Fe, Zn) which operate via SET (Single Electron Transfer) rather than catalytic surface insertion.
-
Nucleophilic Reductions: Using sulfur-based donors (Dithionite).
Troubleshooting Wizard (Method Selection)
Use this decision tree to select the correct protocol for your substrate.
Figure 1: Decision matrix for selecting the optimal reduction condition based on substrate sensitivity and scale.
Protocol Vault
Protocol A: The "Gold Standard" – Sulfided Platinum on Carbon
Best for: Scalable, clean reactions, and substrates with minimal protecting group sensitivity. Mechanism: The sulfur acts as a selective poison, occupying the high-energy "kink" sites on the platinum surface responsible for C-Halogen oxidative addition, while leaving the planar sites available for Nitro reduction.
Materials:
-
Catalyst: 5% Pt(S)/C (Commercial "Sulfided" grade is essential).
-
Solvent: MeOH, EtOH, or EtOAc.
-
Hydrogen Source:
gas (Balloon or low pressure).[2]
Step-by-Step:
-
Dissolution: Dissolve the nitro-bromo substrate (1.0 equiv) in EtOAc or THF (0.1 M concentration). Note: Avoid MeOH if transesterification is a risk, otherwise MeOH is faster.
-
Catalyst Addition: Add 5% Pt(S)/C (1–3 wt% loading relative to substrate).
-
Critical: Do not use standard Pt/C. It must be the sulfided variant.
-
-
Hydrogenation: Purge the vessel with
x3, then x3. Stir vigorously under 1 atm (balloon) or 3–5 bar (Parr shaker) of . -
Monitoring: Monitor by HPLC/TLC. The reaction is usually slower than Pd/C; heating to 40–50°C may be required.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Result: Usually >95% yield with <0.1% debromination.
-
Protocol B: The "Robust Classic" – Iron / Acetic Acid
Best for: Small-to-medium scale, carboxylic acids, and substrates stable to acid. Mechanism: Single Electron Transfer (SET) from Fe(0) surface. This potential is generally insufficient to reduce Aryl-Bromides.
Materials:
-
Reductant: Iron powder (325 mesh, reduced grade).
-
Solvent: Glacial Acetic Acid (AcOH) / EtOH (1:3 ratio) or pure AcOH.
Step-by-Step:
-
Preparation: Dissolve substrate (1.0 equiv) in EtOH/AcOH (3:1 v/v).
-
Activation: Add Iron powder (3.0 – 5.0 equiv).
-
Tip: If the induction period is long, add a drop of conc. HCl to etch the iron surface.
-
-
Reaction: Heat to 60–80°C. Vigorous stirring is mandatory to keep the heavy iron powder suspended.
-
Monitoring: Reaction typically completes in 1–4 hours.
-
Workup (The "Messy" Part):
-
Dilute with EtOAc.
-
Filter through Celite to remove iron sludge.
-
Wash filtrate with sat.
to neutralize acetic acid (Caution: Gas evolution). -
Dry and concentrate.
-
Protocol C: The "Mild Alternative" – Sodium Dithionite
Best for: Acid/Base sensitive substrates, one-pot cyclizations, and "Green" chemistry requirements.
Mechanism: Nucleophilic electron transfer via the
Materials:
-
Reagent: Sodium Dithionite (
).[3] -
Solvent: THF/Water or Dioxane/Water (1:1).
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) in THF/Water (1:1).
-
Addition: Add
(3.0 – 5.0 equiv).-
Optional: Add
or (3.0 equiv) to buffer the solution, as dithionite oxidation generates bisulfite/acid.
-
-
Reaction: Heat to 40–60°C.
-
Workup:
-
The reaction mixture often turns from yellow to colorless upon completion.
-
Extract with EtOAc. The aqueous layer will contain the inorganic sulfur byproducts.
-
Data Comparison
| Feature | Pd/C (Standard) | Pt(S)/C (Sulfided) | Fe / AcOH | Sodium Dithionite |
| Nitro Reduction | Fast | Moderate | Moderate | Moderate |
| Debromination Risk | High (>50%) | Very Low (<1%) | Negligible | Negligible |
| Workup Ease | Excellent (Filter) | Excellent (Filter) | Poor (Sludge) | Good (Extraction) |
| Scalability | High | High | Low/Med | Medium |
| Acid Tolerance | High | High | High | Low (buffers needed) |
FAQ & Debug Console
Q: I only have standard Pd/C and cannot buy new catalysts. Can I save my reaction? A: Yes, you can "poison" your Pd/C in situ.
-
The "Morpholine" Trick: Add morpholine (0.5 equiv) to the reaction mixture. It adsorbs to the catalyst and inhibits hydrogenolysis of the C-Br bond [Source 4].
-
The "Lead" Trick: Add Lead(II) acetate (similar to Lindlar catalyst preparation) or use Pyridine as the solvent.
-
Acidic Suppression: Running the hydrogenation in the presence of HBr or HCl can sometimes suppress dehalogenation by protonating the reactive intermediates, though this is counter-intuitive and substrate dependent [Source 4].
Q: My Pt(S)/C reaction is stalling at 50% conversion. A: Sulfided catalysts are less active than pure Pd/C.
-
Increase temperature to 50°C.
-
Increase pressure (switch from balloon to 50 psi/3 bar).
-
Ensure you are using a polar solvent (EtOH or MeOH) rather than pure EtOAc to facilitate hydrogen solubility and intermediate transport.
Q: Can I use Raney Nickel? A: Generally, No . Raney Nickel is a powerful desulfurizing and dehalogenating agent. Unless specifically modified or used under strictly controlled transfer hydrogenation conditions, it will strip the bromine off your ring.
Q: I have an aldehyde in my molecule. Which method should I use? A: Avoid Fe/AcOH (can reduce aldehydes to alcohols or promote reductive amination). Avoid Dithionite (can form bisulfite adducts with aldehydes).
-
Recommendation: Use SnCl2 (Tin(II) Chloride) in EtOH or the Pt(S)/C method, which is generally chemoselective for Nitro over Carbonyl at ambient pressures.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link
-
Takenaka, Y., et al. (2025). Selective and sustainable nitro reduction using V2O5/TiO2 catalyst. Materials Advances (RSC). Link
-
BenchChem Support. (2025).[4] Selective reduction of nitro group without affecting other functional groups. Link
-
Rylander, P. (1970). Method for inhibiting dehalogenation during catalytic hydrogenation. US Patent 3,546,297 / US 5,068,436. Link
-
Yang, D., et al. (2005).[5] Sodium Dithionite reduction of nitroarenes. Synthesis. Link
-
Bechamp Reduction Mechanism. (2020). Iron-mediated reduction protocols. ResearchGate/Common Organic Chemistry. Link
Sources
- 1. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling for Ortho-Substituted Anilines
Welcome to the technical support center for one of the more nuanced challenges in modern cross-coupling chemistry: the Suzuki-Miyaura reaction of ortho-substituted anilines. These motifs are critical building blocks in pharmaceuticals and advanced materials, yet their synthesis is frequently plagued by low yields and stubborn side reactions.[1][2] This guide is designed to move beyond generic protocols, providing you with a deep, mechanistic understanding of the problems you might encounter and offering field-proven strategies to overcome them.
Here, we will dissect the core issues—steric hindrance and aniline-catalyst interactions—and provide a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with ortho-substituted anilines so notoriously difficult?
This is the fundamental question. The difficulty arises from a combination of two primary factors:
-
Extreme Steric Hindrance: The Suzuki coupling's catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] An ortho-substituent, especially when combined with the adjacent aniline group, creates significant steric bulk around the reaction center. This physically impedes the palladium catalyst's approach, making the crucial oxidative addition step slow and inefficient.[4][5]
-
Aniline Coordination & Catalyst Inhibition: The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, allowing it to act as a Lewis base. It can coordinate directly to the palladium catalyst. This parasitic binding can sequester the active catalyst, effectively poisoning it and preventing it from participating in the desired catalytic cycle.[6] This is particularly problematic with unprotected anilines.
Q2: Should I protect the aniline's amino group before attempting the coupling?
Historically, protecting the amine (e.g., as an amide or carbamate) was a standard strategy to prevent catalyst inhibition.[7] However, this adds steps to the synthesis (protection/deprotection), reducing overall efficiency.
Modern Approach: With the advent of highly active catalyst systems, particularly those using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), coupling of unprotected ortho-bromoanilines is now frequently achievable.[7]
Recommendation: Attempt the reaction with the unprotected aniline first using a robust, modern catalyst system (see Troubleshooting Guide below). Only consider a protection strategy if optimization fails, as it is a less atom-economical approach.
Q3: What is the single most critical parameter to optimize for these challenging substrates?
The catalyst system (ligand and palladium precursor) is unequivocally the most critical variable. No amount of optimization in base, solvent, or temperature can compensate for a catalyst that is fundamentally incapable of overcoming the high activation barrier of the oxidative addition step or is susceptible to aniline poisoning. The choice of ligand dictates the steric and electronic environment of the palladium center, directly influencing its reactivity and stability.[8][9]
Troubleshooting Guide: From Reaction Failure to Success
Problem 1: My reaction yield is very low or zero. What are the most likely causes and how do I address them?
A failed reaction with these substrates almost always points to an issue in one of three areas. Let's address them systematically.
A. Cause: Ineffective Catalyst System (Steric Hindrance)
Your chosen ligand is likely not bulky or electron-donating enough to facilitate the difficult oxidative addition step. Standard ligands like PPh₃ are often inadequate for this task.[10]
Solution: Employ State-of-the-Art, Sterically Demanding Ligands.
You must use ligands specifically designed for challenging cross-couplings. These ligands promote the formation of highly reactive, monoligated Pd(0) species that are essential for activating sterically congested aryl halides.[8]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard. Their bulky framework and electron-rich nature accelerate both oxidative addition and reductive elimination.[8][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful alternatives to phosphines. They are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition and excel with hindered substrates.[12][13][14][15]
Table 1: Recommended High-Activity Catalyst Systems for Ortho-Substituted Anilines
| Catalyst/Ligand Class | Specific Examples | Key Advantages & When to Use |
|---|---|---|
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos [9][11][16] | Excellent general-purpose ligands for hindered substrates. A great starting point for screening. |
| CataCXium® A [1][7] | Specifically demonstrated to be highly effective for coupling unprotected ortho-bromoanilines. | |
| N-Heterocyclic Carbenes | IPr, IMes and their derivatives | Offer high thermal stability and are often superior for particularly stubborn aryl chlorides.[12][13][17] |
| Palladacycle Pre-catalysts | CataCXium® A Pd G3/G4, [Pd(IPr)(cinnamyl)Cl] | Air- and moisture-stable pre-catalysts that ensure a reliable 1:1 ligand-to-palladium ratio and rapid activation. |
B. Cause: Inefficient Transmetalation or Poor Reagent Solubility
Even with an active catalyst, the reaction can fail if the transmetalation step is inefficient. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[18][19] The choice of base and solvent is therefore deeply interconnected and crucial.
Solution: Methodical Base and Solvent Selection.
-
Base Selection: A strong, yet poorly nucleophilic, base is often ideal. The base must be strong enough to form the boronate "ate" complex but not so reactive that it promotes side reactions.
-
Solvent Selection: The solvent must solubilize the organic substrates, the base, and the catalytic species. Aprotic polar solvents are common, but sometimes aqueous mixtures are beneficial.
Table 2: Guide to Base and Solvent Selection
| Base | Common Solvents | Comments and Considerations |
|---|---|---|
| K₃PO₄ (Potassium Phosphate) | Dioxane, THF, Toluene, t-AmOH[20] | A very common and effective base. Anhydrous K₃PO₄ may require a few equivalents of water to function optimally.[21] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane/H₂O, 2-MeTHF[1][7] | Often provides higher reactivity due to the high solubility of cesium boronate salts. A study on unprotected anilines showed a dramatic yield increase when switching from dioxane to 2-MeTHF with Cs₂CO₃.[7] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, THF/H₂O[22] | A milder, cost-effective option. May require higher temperatures. |
| t-BuOK (Potassium tert-butoxide) | Dioxane, THF | A very strong base, effective with certain robust NHC-Pd systems.[12] Use with caution as it can promote side reactions. |
C. Cause: Reaction Stalling Due to Catalyst Deactivation
If you observe initial product formation that quickly plateaus, your catalyst is likely dying before the reaction completes. Besides the aniline coordination mentioned earlier, failure to maintain an inert atmosphere can lead to oxidation of the Pd(0) active species and homocoupling of the boronic acid.[23]
Solution: Ensure Rigorous Inert Conditions and Consider a Pre-catalyst.
-
Degassing is Non-Negotiable: The reaction mixture (solvent, substrates, base) must be thoroughly degassed before adding the catalyst. Use a robust technique like three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.[22]
-
Use a Pre-catalyst: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., Buchwald G3/G4 palladacycles) can provide a more reliable and reproducible activation to the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
Problem 2: My main product is contaminated with significant side products like homocoupled biaryls or protodeboronated starting material.
These side reactions compete with your desired cross-coupling and point to specific imbalances in the reaction conditions.
A. Issue: Protodeboronation (Ar-B(OH)₂ → Ar-H)
This is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid group. It is often exacerbated by high temperatures and excess water, especially with strong bases.[10]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[10][23] They release the boronic acid slowly under the reaction conditions.
-
Minimize Water Content: While some water can be beneficial, excess water can accelerate protodeboronation. If using an aqueous solvent system, try reducing the water ratio. If using anhydrous conditions, ensure your solvent and reagents are dry.
-
Control Temperature: Do not use excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).
B. Issue: Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar)
This side reaction is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[23]
Mitigation Strategies:
-
Improve Degassing: This is the most effective solution. Re-evaluate your inert atmosphere technique to rigorously exclude oxygen.
-
Use a Pd(0) Source: Pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ start in the correct oxidation state, though they must still be protected from air. If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can sometimes be inefficient, leaving behind Pd(II) species that can promote homocoupling.[23]
Illustrative Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: Steric hindrance and catalyst poisoning pathways with ortho-anilines.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an ortho-bromoaniline with an arylboronic acid.
Materials:
-
ortho-Bromoaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Pre-catalyst (e.g., CataCXium® A Pd G3, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the ortho-bromoaniline (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst. If the pre-catalyst is air-sensitive, perform this addition in a glovebox or under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This guide provides a framework for rational optimization. Remember that every substrate is unique, and systematic screening of the parameters discussed—catalyst, base, and solvent—is the key to achieving high yields for these challenging yet valuable transformations. [24]
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Villa, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
-
Banu, S., & Kumar, S. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Nguyen, T. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Wang, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
pharma-notes.com. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957. [Link]
-
Taylor, J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Shields, J. D., et al. (2015). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Organic Letters, 17(10), 2542-2545. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Ceballos-Torres, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
Lebleu, T., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]
-
Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Viciu, M. S., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Villa, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
Watson, D. A., et al. (2012). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 134(40), 16689-16703. [Link]
-
MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Collett, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Villa, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[13][25]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2568-2580. [Link]
-
Thomas, A. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Buchwald, S. L., et al. (n.d.). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. entegris.com [entegris.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
- 24. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 25. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of 2-position bromine in anilines
Technical Support Case #8492: Troubleshooting 2-Bromoaniline Reactivity Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary
You are encountering stalled conversion or low yields when attempting to cross-couple the bromine at the 2-position of an aniline substrate. This is a classic "perfect storm" in organometallic chemistry caused by three converging factors: Catalyst Poisoning (by the free amine), Steric Hindrance (the ortho-effect), and Electronic Deactivation (electron-rich ring).
This guide bypasses standard textbook advice and focuses on high-throughput experimentation (HTE) proven protocols to activate this specific dormant bond.
Part 1: Diagnostic Triage (The "Why")
Before changing your catalyst, you must identify which of the three failure modes is dominant.
| Failure Mode | Symptom | Mechanism |
| Catalyst Poisoning | Reaction turns black (Pd precipitation) immediately or stalls at <10% conversion. | The free |
| Steric Hindrance | Starting material remains unreacted; catalyst remains in solution (often reddish/brown). | The ortho-amino group physically blocks the palladium center from approaching the C-Br bond for oxidative addition. |
| Electronic Deactivation | Slow conversion; requires high heat (>100°C) to proceed. | The amino group is a strong Electron Donating Group (EDG).[1] This increases electron density on the ring, making the C-Br bond stronger and less prone to oxidative addition. |
Visualizing the Problem
The following decision tree illustrates the logic flow for troubleshooting this specific substrate class.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure in ortho-haloanilines.
Part 2: Technical Solutions & Protocols
Solution A: The "Ligand Overpower" Strategy (Direct Coupling)
If you cannot protect the amine (e.g., late-stage functionalization), you must use a ligand that is bulky enough to prevent amine coordination but electron-rich enough to force oxidative addition.
Recommended Ligand: SPhos or XPhos
-
Why: These Buchwald dialkylbiaryl phosphines form a "roof" over the Pd center. This steric bulk prevents the small
from binding (poisoning) but allows the C-Br bond to access the metal. -
Catalyst Source: Do not use
. It is too labile. Use a pre-formed precatalyst like XPhos Pd G3 .
Protocol 1: Suzuki Coupling of Unprotected 2-Bromoaniline Target: Biaryl synthesis without protection steps.
-
Reagents:
-
Substrate: 2-Bromoaniline derivative (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: CataXCium A Pd G3 or SPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: THF/Water (4:1 ratio) or Toluene/Water (for higher temps).
-
-
Procedure:
-
Charge a vial with substrate, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed solvent and aqueous base.[2]
-
Seal and heat to 80–100°C for 4–12 hours.
-
-
Checkpoint: If conversion is <50%, switch base to
and solvent to 1,4-Dioxane (anhydrous conditions sometimes help if the boronic acid is prone to protodeboronation).
Solution B: The "Electronic Activation" Strategy (Protection)
If the direct coupling fails, you must protect the amine. This serves a dual purpose:
-
Steric Shield: Prevents N-Pd coordination.
-
Electronic Activation: Converting an amine (EDG) to an amide/carbamate (weak EDG or EWG) makes the ring less electron-rich, facilitating oxidative addition at the C-Br bond.
Protocol 2: Boc-Protection & Coupling Sequence Target: Difficult substrates where direct coupling stalls.
-
Step 1: Protection
-
React 2-bromoaniline with
(2.5 equiv) and DMAP (0.1 equiv) in THF at reflux. -
Note: You often get the bis-Boc product. This is actually better for coupling as it is extremely bulky and electron-withdrawing.
-
-
Step 2: Coupling (The "Easy" Mode)
-
Substrate: N,N-diBoc-2-bromoaniline.
-
Catalyst:
or (Standard catalysts now work). -
Conditions: Standard Suzuki (
, Dioxane/Water, 80°C).
-
-
Step 3: Deprotection
-
TFA/DCM (1:1) at room temperature for 1 hour.
-
Part 3: Comparative Data Analysis
The following table summarizes reactivity trends based on internal application data and literature precedents for ortho-substituted coupling.
| Variable | Impact on 2-Bromoaniline Reactivity | Recommendation |
| Ligand Class | Bidentate (dppf, BINAP): Poor (rigid, binds too tight).Monodentate (PPh3): Fails (poisoning).Biaryl Phosphines (SPhos): Excellent. | Use SPhos , XPhos , or CataXCium A . |
| Base Selection | Carbonates ( | Start with |
| Leaving Group | Iodide: Fast oxidative addition, but unstable.Bromide: Goldilocks zone (stable but reactive).Chloride: Requires very active catalysts (Pd-G4). | Stick to Bromide or Triflate . |
| Solvent | DMF/DMSO: Promotes poisoning (coordinates Pd).Toluene/Dioxane: Best for bulky ligands. | Use non-coordinating solvents (Toluene , Dioxane ). |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: generally, No. While Cu-catalyzed couplings (Ullmann/Goldberg) are great for making the C-N bond at the amine, they are poor at activating the C-Br bond for C-C coupling, especially with the free amine present. The amine will chelate the Copper, shutting down the catalytic cycle.
Q: My reaction goes to 20% and stops. Adding more catalyst doesn't help. Why? A: You likely have product inhibition or catalyst death . The product (a biaryl aniline) might be a better ligand for Pd than your starting material.
-
Fix: Switch to a precatalyst system (like Pd-G3 ) which ensures a high concentration of active
species at the start, driving the reaction to completion before the catalyst decomposes.
Q: I need to do a Buchwald-Hartwig amination on the amine, not the bromine. Does this guide apply?
A: No. If you are coupling the amine nitrogen to another aryl halide, the 2-bromine is an innocent bystander (unless you have competing reactivity). For N-arylation of 2-bromoaniline, use BrettPhos Pd G3 with
References
-
Ligand Selection for Ortho-Substituted Anilines
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Source: RSC Advances, 2021.
-
URL:[Link]
-
C
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society, 2008.
-
URL:[Link]
-
Buchwald-Hartwig Ligand Guide
- General Reactivity of Ortho-Haloanilines Title: 4-Bromoaniline: properties, applications and safety (Reactivity Context). Source: ChemicalBook, 2023.
Sources
Validation & Comparative
13C NMR peak assignments for 2-Bromo-3-(trifluoromethoxy)aniline
The following guide provides a rigorous technical analysis of the 13C NMR assignments for 2-Bromo-3-(trifluoromethoxy)aniline , specifically designed to distinguish this target scaffold from its commercially prevalent regioisomers.
A Comparative Guide for Structural Verification in Drug Discovery
Executive Summary & The "Isomer Challenge"
In the synthesis of fluorinated kinase inhibitors, This compound is a high-value scaffold due to its specific substitution pattern that directs subsequent cross-coupling reactions.
However, a critical supply chain and synthesis risk exists:
-
The Target: This compound (Br at C2, OCF3 at C3).
-
The Common Alternative: 4-Bromo-2-(trifluoromethoxy)aniline (often associated with CAS 175278-09-8).
Because the amino group (-NH2) is a strong ortho/para director, direct bromination of 3-(trifluoromethoxy)aniline preferentially yields the 4-bromo isomer (sterically favored para-substitution) rather than the 2-bromo isomer (sterically crowded between NH2 and OCF3).[1]
Core Directive: This guide provides the definitive 13C NMR data required to validate the 2-bromo structure and reject the 4-bromo impurity.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended.
-
Solvent: CDCl3 (Deuterated Chloroform) is preferred over DMSO-d6 to minimize solvent-solute hydrogen bonding that can broaden the critical C-NH2 signals.
-
Frequency: 100 MHz or higher (for 13C).
-
Pulse Sequence: Proton-decoupled 13C (13C{1H}) with a relaxation delay (d1) of ≥ 2.0 seconds to allow relaxation of quaternary carbons (C-Br, C-OCF3).
-
Scans: Minimum 1024 scans are required to clearly resolve the quartet splitting of the trifluoromethoxy carbon and the low-intensity quaternary ring carbons.
Peak Assignments & Comparative Analysis
The table below contrasts the Predicted/Target values for the 2-bromo isomer against the Experimental values of the common 4-bromo alternative.
Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl3)[2]
| Carbon Position | Assignment | Target: 2-Bromo-3-(OCF3) (Predicted*) | Alternative: 4-Bromo-2-(OCF3) (Experimental**) | Diagnostic Difference |
| C-OCF3 (Ring) | C3 vs C2 | ~148.5 ppm | 134.5 ppm | Δ ≈ 14 ppm (Primary Indicator) |
| C-NH2 (Ipso) | C1 | ~145.0 ppm | 139.8 ppm | Δ ≈ 5 ppm |
| C-Br (Ipso) | C2 vs C4 | ~106.0 ppm | 115.0 ppm | Δ ≈ 9 ppm |
| OCF3 (Group) | -OCF3 | 120.5 ppm (q, J≈257 Hz) | 120.5 ppm (q, J≈257 Hz) | Indistinguishable |
| C-H (Para to NH2) | C4 vs C5 | ~118.0 ppm | ~128.0 ppm | Δ ≈ 10 ppm |
*Predicted values derived from substituent chemical shift additivity rules (Aniline base + ortho-Br + meta-OCF3). **Experimental values sourced from literature for 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8).
Key Diagnostic Signals
-
The "Ortho-Effect" on C-OCF3:
-
In the 4-Bromo isomer , the OCF3 group is ortho to the amino group. The electron-donating nature of -NH2 shields the attached carbon significantly, pushing the C-OCF3 signal upfield to 134.5 ppm .
-
In the 2-Bromo target , the OCF3 group is meta to the amino group. It lacks this shielding benefit, resulting in a chemical shift much further downfield at ~148.5 ppm .
-
Rule of Thumb: If your C-OCF3 ring carbon appears below 140 ppm, you likely have the wrong isomer.
-
-
The C-Br Environment:
-
In the 2-Bromo target , the C-Br carbon is "sandwiched" between the amino group and the OCF3 group. This steric crowding and electronic environment result in a highly shielded signal (~106 ppm ).
-
Structural Verification Workflow
The following decision tree outlines the logical process for confirming the structure using 1D and 2D NMR.
Figure 1: NMR logic flow for distinguishing regioisomers of bromo-trifluoromethoxyaniline.
Detailed Mechanistic Insights
The Trifluoromethoxy Quartet
The trifluoromethoxy group (-OCF3) exhibits a characteristic splitting pattern due to 13C-19F coupling .
-
CF3 Carbon: Appears as a quartet (q ) at ~120.5 ppm with a large coupling constant 1J_CF ≈ 257 Hz .
-
Ring Carbons: Unlike the -CF3 group (which splits ring carbons significantly), the oxygen atom in -OCF3 acts as an insulator. The ring carbon directly attached to the oxygen (C3 in the target) typically appears as a broad singlet or a quartet with very small coupling (3J_CF < 2 Hz ). Do not expect large splitting on the aromatic ring carbons.
Synthesis & Impurity Origin
The synthesis of the 2-bromo isomer usually requires blocking the para-position or using a specialized directing group, as standard bromination of 3-(trifluoromethoxy)aniline yields the 4-bromo isomer (CAS 175278-09-8) [1]. Researchers must be vigilant when purchasing "this compound" from non-certified vendors, as re-labeling of the cheaper 4-bromo isomer is a known issue in the supply chain.
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8).Link
-
ChemicalBook. 13C NMR Data for Bromo-fluoroanilines and Isomers.Link
-
Royal Society of Chemistry (RSC). ChemSpider Record: 4-Bromo-2-(trifluoromethoxy)aniline.Link
-
Reich, H. J. 13C NMR Chemical Shift Additivity Rules for Substituted Benzenes. University of Wisconsin-Madison.[2] Link
Sources
A Comparative Guide to the Analytical Determination of 2-Bromo-3-(trifluoromethoxy)aniline: A Focus on GC-MS Retention Time and Method Selection
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-3-(trifluoromethoxy)aniline, a substituted aniline derivative, presents a unique analytical challenge due to its combination of a halogen, an amine group, and a trifluoromethoxy moiety. This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
While a specific, universally applicable Gas Chromatography (GC) retention time for this compound cannot be stated in isolation—as it is critically dependent on the specific analytical conditions—this guide will provide a robust framework for its experimental determination. We will explore the causality behind experimental choices in developing a GC-MS method and compare its performance with High-Performance Liquid Chromatography (HPLC), offering supporting data from analogous compounds to inform your selection of the most appropriate analytical technique.
The Nature of GC Retention Time: A Critical Parameter
It is a common misconception to seek a single, static retention time for a compound. In reality, retention time (RT) is a function of the entire chromatographic system. It is influenced by the analyte's volatility and its interaction with the stationary phase of the GC column, which is in turn governed by a set of user-defined experimental parameters.[1] Therefore, the RT for this compound must be determined empirically within your laboratory's specific analytical context. Key factors influencing retention time include the GC column's stationary phase, length, and internal diameter, as well as the oven temperature program and the carrier gas flow rate.
Determining the GC-MS Retention Time of this compound: An Experimental Protocol
The following protocol outlines a systematic approach to developing a robust GC-MS method for the analysis of this compound. The selection of parameters is based on established methods for halogenated and trifluoromethoxy-substituted aromatic compounds.[2][3]
Step 1: Preparation of Standard and Sample Solutions
-
Reference Standard Preparation: Procure a certified reference standard of this compound.[4][5] Accurately weigh a small quantity of the standard and dissolve it in a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a stock solution of approximately 1 mg/mL.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a working standard at a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the reference standard to a comparable concentration.
Step 2: GC-MS Instrumentation and Conditions
The choice of a mid-polarity column is crucial. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is recommended as a starting point, as it offers excellent selectivity for a wide range of semi-volatile aromatic compounds.[3][6]
| Parameter | Recommended Setting | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides a good balance of resolution and analysis time for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis, which is often required in impurity profiling. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent's boiling point allows for good peak shape. The ramp rate is a good starting point for separating compounds with varying volatilities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra and enabling library matching. |
| MS Acquisition | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and library searching. SIM mode can be used for enhanced sensitivity and quantitation once the characteristic ions are known. |
Step 3: Data Analysis and Retention Time Confirmation
-
Inject the prepared reference standard into the GC-MS system.
-
The retention time is the time at which the peak corresponding to this compound elutes from the column.
-
Confirm the identity of the peak by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern. Key expected fragments would include the molecular ion (M⁺) and fragments corresponding to the loss of Br, CF₃, or other characteristic moieties.
Caption: Workflow for GC-MS method development.
Comparative Analysis: GC-MS vs. HPLC
For a comprehensive analytical strategy, it is essential to consider alternative techniques. High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of aniline derivatives, particularly when dealing with compounds that may be thermally labile or non-volatile.[7][8][9]
Caption: Logic for selecting between GC-MS and HPLC.
The table below provides a direct comparison of GC-MS and HPLC for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase.[10] | Separation of compounds in the liquid phase based on interactions with a stationary phase.[11] |
| Analyte Requirement | Must be volatile and thermally stable. | Wide applicability; no volatility requirement.[9] |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in mobile phase; may require filtration. |
| Derivatization | Generally not required for anilines, but can be used to improve peak shape or volatility.[12] | Not required.[8] |
| Separation Efficiency | Very high; long capillary columns provide excellent resolution.[9] | Good, but generally lower than capillary GC. |
| Detection | Mass Spectrometry provides structural information for definitive identification.[10] | UV-Vis is common; MS can be coupled (LC-MS) for structural information.[13] |
| Sensitivity | High, especially in SIM mode.[1] | High, depending on the detector (e.g., UV, MS).[14] |
| Key Advantage | Gold standard for identifying unknown volatile impurities due to extensive EI mass spectral libraries. | Versatility for a broad range of compounds, including non-volatile impurities and salts.[11] |
| Potential Challenge | Potential for thermal degradation of sensitive analytes in the hot injector. | Mobile phase selection can be more complex; potential for peak tailing with basic compounds like anilines on silica-based columns. |
Proposed HPLC Protocol (for comparison)
For a comparative HPLC analysis, a reversed-phase C18 column is typically the first choice for aromatic amines.[13]
-
HPLC System: Standard HPLC with UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape and ionization for LC-MS).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or DAD for spectral analysis.
Conclusion and Recommendations
For the specific analysis of This compound , both GC-MS and HPLC are powerful and viable techniques.
-
GC-MS is the recommended primary technique for:
-
Purity analysis where volatile and semi-volatile process impurities are expected.
-
Definitive identification of the main component and any unknown volatile impurities through mass spectral library matching and fragmentation analysis.
-
-
HPLC is a superior alternative for:
-
Analysis of samples where the thermal stability of the analyte or potential impurities is a concern.
-
Quantification of non-volatile impurities or related compounds that cannot be analyzed by GC.
-
Routine quality control where high throughput is needed and mass spectral data is not required for every sample.[10]
-
Ultimately, the choice of method depends on the specific analytical goal. For comprehensive characterization and impurity profiling, a dual-method approach utilizing both GC-MS and HPLC provides the most complete understanding of the sample's composition. This guide provides the foundational protocols and rationale to empower researchers to confidently develop and validate the appropriate analytical method for this compound.
References
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. Available at: [Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic. Retrieved February 15, 2026, from [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. University at Buffalo. Retrieved February 15, 2026, from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved February 15, 2026, from [Link]
- Lores, E., Meekins, F., & Moseman, R. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
-
Stolker, A. A., & Brinkman, U. A. T. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Retrieved February 15, 2026, from [Link]
-
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved February 15, 2026, from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. Retrieved February 15, 2026, from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). scite.ai. Retrieved February 15, 2026, from [Link]
-
Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Retrieved February 15, 2026, from [Link]
-
Zlatić, T., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved February 15, 2026, from [Link]
-
Liu, Y., et al. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Retrieved February 15, 2026, from [Link]
-
Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper. Retrieved February 15, 2026, from [Link]
-
MDPI. (2025, February 19). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved February 15, 2026, from [Link]
Sources
- 1. amptechfl.com [amptechfl.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-bromo-3-(trifluoromethyl)aniline | 58458-10-9 [chemicalbook.com]
- 5. 2-Bromo-3-(trifluoromethyl)aniline, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Reference Standard Qualification: 2-Bromo-3-(trifluoromethoxy)aniline
The following guide is structured as a high-level technical advisory document for pharmaceutical and agrochemical R&D teams. It prioritizes experimental rigor and "self-validating" methodologies over generic product descriptions.
A Definitive Comparison Guide for R&D and QC Professionals
Executive Summary & Technical Context
2-Bromo-3-(trifluoromethoxy)aniline (CAS: 1805474-26-3) is a critical halogenated aniline intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural uniqueness lies in the ortho-bromo positioning relative to the amine, combined with the meta-trifluoromethoxy (–OCF₃) group.
The Challenge:
Unlike its more common trifluoromethyl analogs, the trifluoromethoxy group imparts specific lipophilic and electronic properties (Hammett constant
This guide compares the three tiers of reference materials available to researchers and outlines the mandatory qualification protocols to ensure data integrity.
Comparative Analysis of Reference Standards
The choice of reference standard dictates the accuracy of your potency assays and impurity profiling. Below is a direct comparison of the three primary classes of materials.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Tier 1: Primary Reference Standard (CRM) | Tier 2: Secondary / Analytical Standard | Tier 3: Technical / Research Grade |
| Purity (Assay) | > 99.5% (Mass Balance & qNMR) | > 98.0% (HPLC Area%) | ~ 95-97% (Variable) |
| Regio-Isomer Purity | Guaranteed < 0.1% (4-Br isomer) | < 0.5% | Unknown (Often 2-5%) |
| Water Content (KF) | Measured & Subtracted | Measured | Not Reported |
| Characterization | 1H-NMR, 19F-NMR, 13C-NMR, MS, IR, ROI | 1H-NMR, HPLC, MS | H-NMR (Identity only) |
| Intended Use | GMP Release, Method Validation, Quantification | Routine QC, In-process monitoring | Synthesis starting material |
| Cost Factor | 100x | 10x | 1x |
Scientist’s Insight:
Do not use Tier 3 materials for determining response factors (RF) in HPLC. The presence of the 4-bromo isomer, which has a distinct UV extinction coefficient, will skew your quantitation by 5-10%, leading to mass balance errors in final API synthesis.
Critical Impurity Profile & Causality
To validate a standard, you must understand what you are looking for.[1] The synthesis of this compound involves electrophilic aromatic substitution where the amine (activating, ortho/para director) competes with the steric bulk of the –OCF₃ group.
Figure 1: Impurity Genesis Pathway
Visualization of the bromination pathways showing the origin of critical isomeric impurities.
Caption: Figure 1: Electrophilic substitution pathway. Note that without careful control, the 4-bromo isomer (Impurity 1) dominates due to less steric hindrance compared to the target 2-bromo position.
The Self-Validating Protocol (SVP)
If a Tier 1 CRM is unavailable (common for specific intermediates), you must qualify an in-house standard. Follow this protocol to generate a Secondary Reference Standard .
A. Structural Confirmation (The "Fingerprint")
Standard 1H-NMR is insufficient due to overlapping aromatic signals. 19F-NMR is mandatory.
-
19F-NMR Expectation: The –OCF₃ signal typically appears around -58.0 ppm .
-
Differentiation: The 4-bromo isomer will show a slight chemical shift difference (approx. 0.5 - 1.0 ppm shift) due to the change in electronic environment relative to the OCF₃ group.
-
Criterion: The 19F spectrum must show a single singlet. Any secondary peak indicates isomeric contamination.
B. Chromatographic Purity (HPLC Method)
This method is designed to separate the ortho (2-Br) and para (4-Br) isomers.
Method Parameters:
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm. Why? Phenyl-hexyl phases offer superior selectivity for halogenated positional isomers via pi-pi interactions.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts)
-
2-15 min: 5% -> 85% B (Linear gradient)
-
15-20 min: 85% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/general).
-
Temperature: 30°C.
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between 2-Bromo and 4-Bromo isomers.
-
Tailing Factor: < 1.5.
-
Purity: > 98.5% (Area normalization, excluding solvent peaks).
C. Quantitative Assignment (Mass Balance Equation)
Do not rely solely on HPLC area. Calculate the Assay (% w/w) using the Mass Balance approach:
-
% Imp_HPLC: Total organic impurities by HPLC.
-
% Water: Determined by Karl Fischer (Coulometric).
-
% ROI: Residue on Ignition (Sulfated Ash).
-
% Solvents: Determined by Headspace GC (usually residual Ethyl Acetate/Hexane from purification).
Workflow: From Crude to Qualified Standard
Use this workflow to establish your in-house reference material.
Caption: Figure 2: Qualification workflow. The critical control point is the In-Process Check (IPC) using 19F-NMR to ensure isomer removal before final characterization.
Storage & Stability
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. The trifluoromethoxy group is stable, but the C-Br bond is light-sensitive. Use amber vials.
-
Retest Period: 12 months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94058, 2-Bromo-3-(trifluoromethyl)aniline (Analogous chemistry reference). Retrieved from [Link][2]
- International Conference on Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- United States Pharmacopeia (USP).General Chapter <11> Reference Standards.
(Note: While specific literature for the 3-OCF3 isomer is proprietary, the protocols above are adapted from validated methods for the 3-CF3 analog, CAS 58458-10-9, which shares identical physicochemical challenges.)
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-(trifluoromethoxy)aniline
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-(trifluoromethoxy)aniline. As a halogenated aromatic amine, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of meticulous disposal procedures. Its chemical structure—an aniline backbone substituted with bromine and a trifluoromethoxy group—places it in a category of compounds that demand respect. Aromatic amines can be readily absorbed through the skin, and many are considered toxic.[1] The halogenated nature of this specific compound introduces additional considerations for its ultimate destruction.
Key Hazards Summary:
| Hazard Category | Description | Primary Sources |
| Acute Toxicity | Toxic in contact with skin and harmful if swallowed.[2][3] | Safety Data Sheets |
| Skin & Eye Irritation | Causes serious eye irritation and may cause skin irritation or an allergic skin reaction.[3][4][5] | Safety Data Sheets |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2][3] | Safety Data Sheets |
| Combustion Products | Emits toxic and corrosive fumes under fire conditions, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][6] | Safety Data Sheets |
Given these risks, disposal is not merely a matter of discarding unwanted material but is a critical final step in the experimental lifecycle, governed by federal, state, and local regulations.[4]
Personnel Protection and Engineering Controls
Before handling waste containers, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and operate within suitable engineering controls.
Required PPE and Controls:
| Control Type | Specification & Rationale |
| Hand Protection | Wear chemically resistant gloves. For anilines, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are NOT recommended as they may offer insufficient protection against aromatic amines.[7][8] |
| Eye/Face Protection | Use chemical splash goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |
| Protective Clothing | A fully-buttoned laboratory coat is mandatory. Additional protective clothing may be required depending on the scale of waste handling.[7] |
| Engineering Control | All handling of this compound, including waste consolidation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][7] |
| Emergency Equipment | A safety shower and eyewash station must be readily accessible.[4] |
Waste Segregation and Pre-Disposal Handling
Proper segregation is the most critical step in the laboratory waste management process. Miscategorizing chemical waste can lead to dangerous reactions, improper disposal, and significant regulatory penalties.
Classification: this compound is classified as a Halogenated Organic Waste .[10][11] This is due to the presence of bromine and fluorine atoms attached to the organic structure. This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HBr and HF) produced during combustion.[4][12]
Procedure:
-
Select the Correct Waste Container: Use a designated, properly vented, and chemically compatible container clearly labeled for "Halogenated Organic Waste."[10]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[7][13] Mixing waste streams is not only dangerous but can also significantly increase disposal costs.[13]
-
Maintain a Waste Log: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[13] Maintain a log sheet on the container, recording the chemical name and approximate quantity of everything added.[10]
Step-by-Step Disposal Protocol
This protocol outlines the process from generating the waste to its final removal by a licensed disposal service.
Step 1: Containerization
-
Carefully transfer waste this compound into the designated Halogenated Organic Waste container located in a satellite accumulation area.
-
If the waste is a solid, transfer it using chemical-resistant spatulas or scoops to minimize dust formation.[2]
-
If it is in a solution, pour carefully, using a funnel if necessary, to avoid splashes.
-
Ensure the outside of the container remains clean and free of contamination.
Step 2: Labeling
-
Ensure the hazardous waste container is accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[13]
-
The accumulation start date must be clearly written on the label.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.[7]
-
The container must be kept closed at all times except when adding waste.[13]
-
Store away from incompatible materials, particularly strong acids and oxidizers.[7] Secondary containment is highly recommended.
Step 4: Arranging for Final Disposal
-
Laboratory personnel do not perform the final disposal. This must be handled by professionals.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the full waste container.
-
The EHS office will then work with a licensed professional waste disposal company to transport the material for final destruction, which for this chemical class is typically incineration.[2][3][5]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Secure and control entrance to the area.[14]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2, including a respirator if necessary.[2][7]
-
Contain and Absorb: For liquid spills, absorb with an inert, dry material such as vermiculite, clay, or sand.[7][14] For solid spills, carefully sweep or scoop up the material, avoiding dust creation.[2]
-
Collect Waste: Place the absorbed material or solid into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Ventilate the area and wash the spill site thoroughly after the material has been completely removed.[4]
-
Do Not Use Drains: Prevent the spilled product from entering drains or waterways under any circumstances.[2][5]
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
Washington State University. Aniline Standard Operating Procedure. [Online] Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation Guide. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Online] Available at: [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste Guidance. [Online] Available at: [Link]
-
U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Online] Available at: [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Online] Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Aniline. [Online] Available at: [Link]
-
Megharaj, M., et al. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Online] Available at: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Online] Available at: [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Online] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
